molecular formula C6H11NO2 B13603860 2-Cyclobutaneglycine CAS No. 4426-01-1

2-Cyclobutaneglycine

Cat. No.: B13603860
CAS No.: 4426-01-1
M. Wt: 129.16 g/mol
InChI Key: KQLGGQARRCMYGD-UHFFFAOYSA-N
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Description

2-Cyclobutaneglycine (synonyms: N-cyclobutylglycine, 2-(cyclobutylamino)acetic acid) is a non-proteinogenic amino acid derivative featuring a cyclobutane ring attached to the glycine backbone via a nitrogen atom . Its structure combines the rigidity of the four-membered cyclobutane ring with the flexibility of the glycine moiety, making it a unique scaffold in medicinal chemistry and drug design. The compound is often utilized as a building block for peptidomimetics or as a conformational constraint in bioactive molecules due to its ability to modulate steric and electronic properties . While its direct pharmacological applications remain understudied, its structural attributes have drawn interest in the development of enzyme inhibitors and receptor ligands.

Properties

CAS No.

4426-01-1

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-(cyclobutylamino)acetic acid

InChI

InChI=1S/C6H11NO2/c8-6(9)4-7-5-2-1-3-5/h5,7H,1-4H2,(H,8,9)

InChI Key

KQLGGQARRCMYGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NCC(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutaneglycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cyclobutanone, cyclobutanol, and various substituted cyclobutane derivatives .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of 2-cyclobutaneglycine with structurally related compounds highlights key differences in physicochemical properties, synthetic accessibility, and biological activity. Below, we outline critical comparisons based on available literature and structural analogs.

Structural Analogs: Cyclic Amino Acids

Cyclic amino acids like proline (five-membered pyrrolidine ring) and cyclopropylglycine (three-membered cyclopropane ring) share functional similarities but differ in ring strain and conformational flexibility.

Property 2-Cyclobutaneglycine Proline Cyclopropylglycine
Ring Size 4-membered cyclobutane 5-membered pyrrolidine 3-membered cyclopropane
Ring Strain High (due to angle strain) Moderate Extreme
Solubility (logP) ~-1.2 (predicted) -1.07 ~-0.9 (predicted)
Synthetic Complexity Moderate Low High
  • Ring Strain : The cyclobutane ring in 2-cyclobutaneglycine imposes significant angle strain (≈26 kcal/mol), which can enhance reactivity but reduce stability compared to proline . Cyclopropylglycine, with even greater strain, is less synthetically accessible.
  • Biological Interactions : Proline’s conformational rigidity is exploited in collagen synthesis, whereas 2-cyclobutaneglycine’s strained ring may disrupt enzyme active sites, as seen in preliminary studies on kinase inhibitors .

Functional Derivatives: Substituted Glycines

Compared to 2-aminobenzoic acid derivatives (e.g., 2-aminobenzamides), 2-cyclobutaneglycine lacks aromaticity but offers enhanced stereochemical control. For instance, 2-aminobenzamides exhibit planar aromatic structures that facilitate π-π stacking in drug-receptor interactions, while 2-cyclobutaneglycine’s aliphatic ring favors hydrophobic interactions .

Biological Activity

2-Cyclobutaneglycine is a non-canonical amino acid that has garnered attention in recent research due to its unique structural properties and potential biological activities. This compound is characterized by a cyclobutane ring, which influences its interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2-Cyclobutaneglycine is C5_5H9_9NO2_2, and its structure features a cyclobutane ring attached to a glycine moiety. This configuration allows for unique interactions with various biological receptors and enzymes.

PropertyValue
Molecular Weight115.13 g/mol
Melting PointNot well-defined
SolubilitySoluble in water
pKaApproximately 2.3

Research indicates that 2-Cyclobutaneglycine may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that it can act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : It has shown binding affinity to various receptors, which may influence neurotransmission and other signaling pathways.
  • Antimetabolic Effects : Similar to other amino acid analogs, it may interfere with amino acid biosynthesis and transport, impacting cellular metabolism .

Case Study 1: Enzyme Interaction

A study investigated the interaction of 2-Cyclobutaneglycine with the enzyme glutamate decarboxylase (GAD), which plays a critical role in neurotransmitter synthesis. The results indicated that the compound could inhibit GAD activity, leading to decreased levels of gamma-aminobutyric acid (GABA), a key neurotransmitter involved in inhibitory signaling in the brain.

Case Study 2: Receptor Binding Affinity

Another study focused on the binding affinity of 2-Cyclobutaneglycine at NMDA receptors, which are crucial for synaptic plasticity and memory function. The findings suggested that this compound could modulate receptor activity, potentially offering neuroprotective effects against excitotoxicity associated with neurodegenerative diseases.

Table 2: Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionReduced GAD activity; potential impact on GABA levels
Receptor BindingModulation of NMDA receptor activity
Antimetabolic EffectsInterference with amino acid transport

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